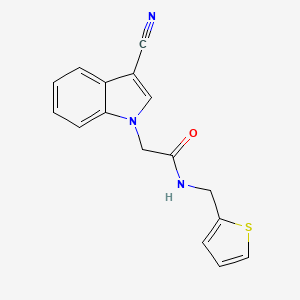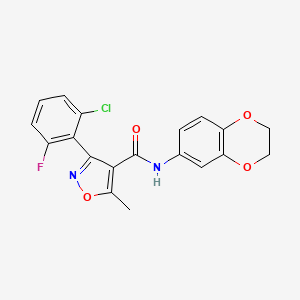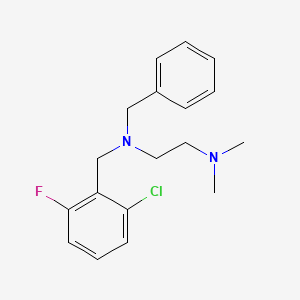![molecular formula C13H22N6O2S B5785232 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been widely studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Wirkmechanismus
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide selectively activates the adenosine A3 receptor, which is expressed in various tissues, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events, including activation of protein kinase C, inhibition of adenylate cyclase, and modulation of ion channels. These signaling events ultimately lead to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound inhibits tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In inflammation, this compound reduces inflammation and improves tissue repair by modulating the immune response, reducing oxidative stress, and promoting angiogenesis. In neurological disorders, this compound has neuroprotective effects by reducing oxidative stress, modulating the immune response, and promoting neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has several advantages for lab experiments, including its selectivity for the adenosine A3 receptor, its well-characterized mechanism of action, and its availability as a commercial reagent. However, this compound also has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its potential synergistic effects with other drugs or therapies. Additionally, further research is needed to optimize its pharmacokinetic properties and minimize its potential toxicity. Finally, more studies are needed to elucidate the signaling pathways downstream of the adenosine A3 receptor and their potential therapeutic implications.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selective activation of the adenosine A3 receptor and well-characterized mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.
Synthesemethoden
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-(4-chlorophenyl)morpholine with isobutylamine to form N-isobutyl-4-(4-chlorophenyl)morpholine. This intermediate is then reacted with 4-amino-6-chloro-1,3,5-triazine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including prostate, breast, and lung cancer. In inflammation, this compound has been shown to reduce inflammation and improve tissue repair in models of colitis and arthritis. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[[4-(2-methylpropylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c1-9(2)7-15-11-16-12(19-3-5-21-6-4-19)18-13(17-11)22-8-10(14)20/h9H,3-8H2,1-2H3,(H2,14,20)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDTLPALUKREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)


![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)




